molecular formula C19H18N2O3 B7341402 N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide

Cat. No. B7341402
M. Wt: 322.4 g/mol
InChI Key: VDHOYADCUFVNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide selectively inhibits SYK, a key mediator of BCR signaling. BCR signaling is essential for B cell survival, proliferation, and differentiation. Inhibition of SYK by this compound leads to disruption of BCR signaling, resulting in apoptosis of B cells and inhibition of tumor growth. This compound also inhibits other downstream signaling pathways, such as NF-κB and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis of B cells in preclinical models of B cell malignancies. It also inhibits the production of cytokines and chemokines that are involved in inflammation and autoimmunity. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for once-daily dosing.

Advantages and Limitations for Lab Experiments

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has several advantages for lab experiments. It is a selective inhibitor of SYK, which makes it a valuable tool for studying BCR signaling and its downstream effects. It has also shown efficacy in preclinical models of B cell malignancies and autoimmune diseases, which makes it a promising candidate for further development. However, this compound has some limitations, such as its potential off-target effects and toxicity, which need to be carefully evaluated in future studies.

Future Directions

There are several future directions for the development of N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide. First, clinical trials are needed to evaluate its safety and efficacy in patients with B cell malignancies and autoimmune diseases. Second, combination therapy with other targeted agents, such as BTK inhibitors and PI3K inhibitors, could enhance the therapeutic efficacy of this compound. Third, biomarker studies are needed to identify patient populations that are most likely to respond to this compound. Fourth, studies are needed to evaluate the potential of this compound in other diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, further optimization of the chemical structure of this compound could lead to the development of more potent and selective SYK inhibitors.

Synthesis Methods

The synthesis of N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide involves a multistep process starting from commercially available starting materials. The key steps involve the formation of the cyclobutane ring, the furo[3,2-c]pyridine ring, and the amide bond. The final product is obtained in high yield and purity through column chromatography.

Scientific Research Applications

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling, induce apoptosis, and inhibit tumor growth. This compound has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown efficacy in reducing inflammation and autoantibody production.

properties

IUPAC Name

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-15-4-2-3-12(11-15)13-9-14(10-13)21-19(22)18-16-6-8-24-17(16)5-7-20-18/h2-8,11,13-14H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHOYADCUFVNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(C2)NC(=O)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.